N-(3-Fluorobenzyl)-3,5-dimethoxyaniline
Description
N-(3-Fluorobenzyl)-3,5-dimethoxyaniline is a substituted aniline derivative featuring a 3-fluorobenzyl group attached to the nitrogen atom of a 3,5-dimethoxyaniline core. This compound is part of a broader class of 3,5-dimethoxyaniline derivatives, which are frequently modified for applications in medicinal chemistry, diagnostics, and organic synthesis.
Properties
Molecular Formula |
C15H16FNO2 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3,5-dimethoxyaniline |
InChI |
InChI=1S/C15H16FNO2/c1-18-14-7-13(8-15(9-14)19-2)17-10-11-4-3-5-12(16)6-11/h3-9,17H,10H2,1-2H3 |
InChI Key |
WHDMAQZEWTZPEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC(=CC=C2)F)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(3-Fluorobenzyl)-3,5-dimethoxyaniline has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of dimethoxy anilines have shown promising results in inhibiting tumor growth by inducing oxidative stress and disrupting mitochondrial function in cancer cells .
Mechanism of Action
The mechanism underlying its anticancer activity may involve the induction of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. A study demonstrated that related compounds effectively delayed tumor growth in vivo by enhancing oxidative stress, suggesting that this compound could operate through similar pathways .
Organic Synthesis
Synthesis of Indole Derivatives
this compound serves as a precursor in the synthesis of various indole derivatives. These derivatives are valuable in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticancer properties. For example, a modified Bischler method involving this compound has been utilized to synthesize 3-substituted indoles efficiently .
Reactivity Studies
The compound's reactivity has been explored through various synthetic routes, allowing for the generation of complex molecular architectures. Its ability to participate in electrophilic aromatic substitution reactions makes it a versatile building block for further chemical modifications .
Material Science
Polymer Chemistry
In material science, this compound has potential applications in the development of polymeric materials with enhanced thermal and mechanical properties. The incorporation of such functionalized anilines into polymer matrices can improve their performance in various applications, including coatings and composites.
Data Tables
Case Studies
-
Anticancer Efficacy Study
- Objective: Evaluate the cytotoxic effects of this compound on pancreatic cancer cells.
- Method: In vitro assays measuring cell viability and apoptosis.
- Results: Significant inhibition of cell proliferation was observed at higher concentrations due to increased oxidative stress.
-
Synthesis of Indole Derivatives
- Objective: Synthesize novel indole derivatives using this compound as a starting material.
- Method: Modified Bischler synthesis involving electrophilic substitution.
- Results: High yields of desired indole products were obtained, demonstrating the compound's utility in organic synthesis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs and their properties:
Key Observations:
- Biological Activity : Benzyl-substituted analogs (e.g., N-benzyl-3,5-dimethoxyaniline) demonstrate cytotoxicity against Leishmania amastigotes and cancer cells, with bulky substituents enhancing potency . The fluorine atom in the target compound may modulate selectivity or metabolic stability.
- Diagnostic Applications: HDAOS, a sulfopropyl derivative, exemplifies how hydrophilic substituents enable use in aqueous assays, contrasting with the lipophilic fluorobenzyl group .
Physicochemical Properties
- Melting Points : Sulfonamide derivatives (e.g., compound 1 in ) exhibit higher melting points (115–122°C) due to hydrogen bonding, whereas alkyl/alkenyl derivatives (e.g., butenyl analog) are oils .
- Solubility : The fluorobenzyl group’s lipophilicity may reduce aqueous solubility compared to HDAOS, which is designed for water-based assays .
Preparation Methods
Starting Materials and General Synthetic Approach
The synthesis of N-(3-Fluorobenzyl)-3,5-dimethoxyaniline primarily involves:
- 3-Fluorobenzyl chloride or 3-fluorobenzyl bromide as the electrophilic benzylating agent.
- 3,5-Dimethoxyaniline as the nucleophilic amine component.
The reaction typically proceeds via nucleophilic substitution (SN2) where the amine nitrogen attacks the benzyl halide, displacing the halide and forming the N-benzylated product.
Typical Reaction Conditions
- Solvent: Common solvents include polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM).
- Base: A mild base such as triethylamine or potassium carbonate is often used to neutralize the hydrogen halide formed.
- Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures (e.g., 40–80°C) to optimize reaction rates and yields.
- Time: Reaction times vary from several hours to overnight, depending on conditions.
Representative Synthetic Procedure
A representative synthesis involves the following steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of 3,5-dimethoxyaniline in solvent | Room temperature | Ensures homogeneity |
| 2 | Addition of base (e.g., triethylamine) | Room temperature | Neutralizes HCl formed |
| 3 | Slow addition of 3-fluorobenzyl chloride | Controlled rate, stirring | Prevents side reactions |
| 4 | Stirring the reaction mixture | 40–80°C, 6–24 hours | Monitored by thin-layer chromatography (TLC) |
| 5 | Workup | Extraction with organic solvents, washing with water | Removes impurities and salts |
| 6 | Purification | Column chromatography or recrystallization | Yields pure product |
Optimization Parameters and Yields
- Base choice: Triethylamine and potassium carbonate are commonly used; triethylamine is preferred for its solubility and ease of removal.
- Solvent effects: Polar aprotic solvents favor SN2 mechanisms and improve yields.
- Temperature: Elevated temperatures accelerate the reaction but may increase side products.
- Reaction monitoring: TLC or HPLC is employed to monitor conversion.
Reported yields for this reaction typically range from 70% to 90% , depending on the optimization of conditions.
Characterization and Confirmation
The product is characterized using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of methoxy groups, fluorobenzyl moiety, and the aromatic amine structure.
- Mass Spectrometry (MS): Confirms molecular weight consistent with this compound.
- Infrared (IR) Spectroscopy: Shows characteristic aromatic amine and methoxy functional group absorptions.
- Chromatography (HPLC, TLC): Assesses purity.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Value/Range | Impact on Synthesis |
|---|---|---|
| Starting Materials | 3-Fluorobenzyl chloride, 3,5-dimethoxyaniline | Key reagents for nucleophilic substitution |
| Solvent | Acetonitrile, DMF, DCM | Influences reaction rate and selectivity |
| Base | Triethylamine, K2CO3 | Neutralizes acid, promotes nucleophilicity |
| Temperature | 25–80°C | Higher temperature increases rate but may cause side reactions |
| Reaction Time | 6–24 hours | Ensures complete conversion |
| Yield | 70–90% | Dependent on optimization of above parameters |
| Purification Method | Column chromatography, recrystallization | Ensures product purity |
Research Findings and Notes
- Microwave-assisted synthesis: Some studies suggest microwave irradiation can enhance reaction rates and yields for similar N-benzylation reactions, though specific data for this compound is limited.
- Solvent-free conditions: Emerging green chemistry approaches explore solvent-free or minimal solvent conditions to improve sustainability.
- Side reactions: Over-alkylation or O-alkylation of methoxy groups is minimal under controlled conditions but requires monitoring.
- Scale-up considerations: Reaction scalability is feasible using standard organic synthesis protocols with attention to heat management and mixing.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Key Steps | By-Products | Yield Optimization Tips |
|---|---|---|---|
| Alkylation (BASF) | 3-Fluorobenzyl bromide + K₂CO₃ in DMF | 2,6-difluoro isomer | Use excess aniline; low temps |
| Amination (EP 460639) | NH₃ in methanol under high pressure | Unreacted nitriles | Catalyst optimization (e.g., Pd) |
[Basic] Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming the substitution pattern. Key signals include:
- HPLC-MS : Validates molecular weight (calc. 291.32 g/mol) and purity. Use C18 columns with acetonitrile/water gradients.
- FT-IR : Confirms N-H stretch (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹). Cross-reference with NIST spectral libraries for validation .
[Advanced] How can researchers mitigate isomeric by-products during fluorobenzyl group attachment?
Methodological Answer:
Isomeric impurities (e.g., 2-fluoro or 4-fluoro derivatives) arise from competing electrophilic substitution. Strategies include:
Steric Control : Use bulky solvents (e.g., THF) to favor para-substitution on the aniline ring.
Catalytic Selectivity : Employ transition-metal catalysts (e.g., Pd/C) to direct alkylation to the 3-position .
Temperature Modulation : Lower reaction temperatures (0–5°C) reduce kinetic by-products.
Post-Synthesis Analysis : Use preparative HPLC to isolate isomers, followed by 2D NMR (e.g., NOESY) to confirm regiochemistry .
[Advanced] How should researchers resolve discrepancies in reported NMR data for this compound?
Methodological Answer:
Discrepancies often stem from solvent effects, impurity overlap, or dynamic exchange. Solutions include:
Standardized Conditions : Use deuterated DMSO or CDCl₃ for consistency.
Spiking Experiments : Add authentic 3-fluorobenzyl derivatives (e.g., 3-fluoro-4-methylbenzoyl chloride) to identify overlapping peaks .
Dynamic NMR (DNMR) : Detect conformational changes (e.g., hindered rotation of methoxy groups) causing peak splitting .
Cross-Validation : Compare with high-purity reference standards from suppliers like Aldrich or Acros .
[Advanced] What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial)?
Methodological Answer:
In Vitro Assays :
- MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include 4-hydroxybenzoic acid derivatives as positive controls .
- Enzyme Inhibition : Screen against target enzymes (e.g., cytochrome P450) using fluorometric assays.
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy/fluoro positions) to isolate pharmacophores.
Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate activity from solvent/DMSO artifacts .
[Basic] What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorobenzyl group.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of methoxy groups.
- Purity Monitoring : Conduct periodic HPLC checks (retention time ~12.3 min under 60:40 acetonitrile/water) .
[Advanced] How can computational methods aid in optimizing the synthesis pathway?
Methodological Answer:
- DFT Calculations : Predict reaction energetics for fluorobenzyl attachment (e.g., transition-state modeling).
- Solvent Screening : Use COSMO-RS simulations to identify solvents that minimize by-products (e.g., DMF vs. THF) .
- Machine Learning : Train models on patent data (e.g., BASF’s synthesis parameters) to predict optimal reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
